2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an intriguing organic compound that incorporates a variety of functional groups, offering significant versatility in synthetic and research applications. The compound features a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent, which collectively contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis:
Formation of Triazole Core: Begins with the cyclization of an appropriate hydrazine and an alkyne.
Introduction of Nitrophenyl Group: Nitration reaction with appropriate aromatic precursors.
Allylation: Introduction of the prop-2-en-1-yl group through an alkylation reaction.
Attachment of Sulfanyl Acetic Acid: Final step usually involves the formation of a thioether linkage followed by carboxylation.
Industrial Production Methods
Industrial synthesis of this compound could use streamlined reaction pathways to increase yield and reduce steps. Large-scale production might employ flow chemistry or catalytic methods to enhance efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized to introduce sulfone groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or nitration on the aromatic ring.
Addition: Electrophilic addition reactions on the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Using agents like potassium permanganate.
Reduction: Utilizing hydrogenation with palladium on carbon.
Substitution: Employing halogens (chlorine, bromine) in suitable solvents.
Addition: Utilizing acids or bases to facilitate addition reactions.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various halogenated or nitrated derivatives.
Addition Products: Corresponding alcohols or halides.
Scientific Research Applications
Chemistry
Synthesis Intermediate: Useful for creating more complex molecules due to its varied functional groups.
Analytical Chemistry: Standard for studying reaction mechanisms.
Biology
Enzyme Inhibition: Possible inhibitor for specific enzymes due to its complex structure.
Bioconjugation: Potential for labeling and tracking within biological systems.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, especially in targeting specific pathways.
Drug Delivery: Component in designing drug delivery systems owing to its multi-functionality.
Industry
Material Science: Potential component in polymers and advanced materials due to its robust structure.
Catalysis: Used as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
The compound's mechanism of action is largely dependent on its functional groups:
Nitrophenyl Group: Engages in electron-withdrawing effects that can modulate reactivity.
Triazole Ring: Often interacts with biological targets through hydrogen bonding and pi-stacking.
Sulfanyl Group: Plays a role in binding to metal centers or forming complexes.
Comparison with Similar Compounds
Compared to other triazole-based compounds, 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its specific combination of functional groups. For instance:
2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Lacks the nitro and allyl groups, showing different reactivity.
2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Presence of a methyl group instead of a nitro group alters electronic properties and thus reactivity.
2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Chlorine's electronegativity impacts reaction pathways differently.
List of Similar Compounds
2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
This compound holds significant potential across various fields of scientific research due to its unique structure and reactivity profile.
Properties
IUPAC Name |
2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-2-7-16-12(14-15-13(16)22-8-11(18)19)9-3-5-10(6-4-9)17(20)21/h2-6H,1,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMBNQBVTQINDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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